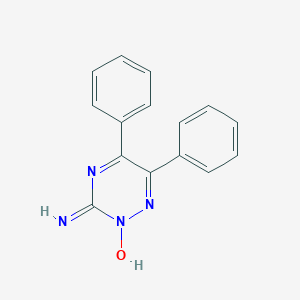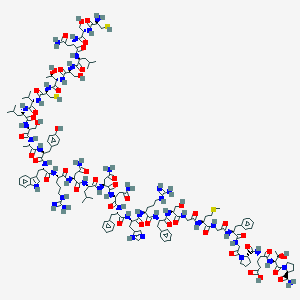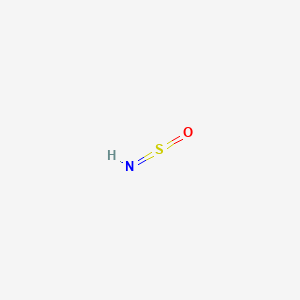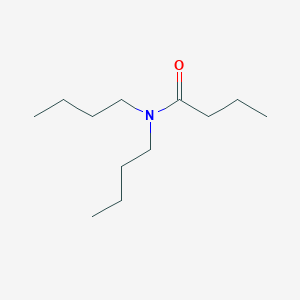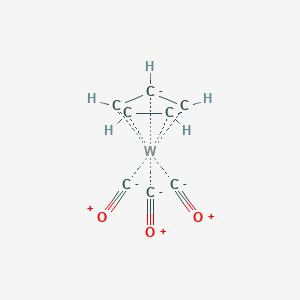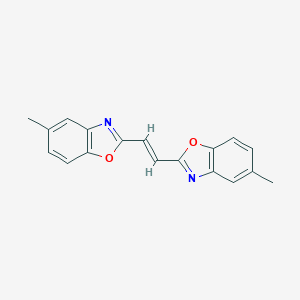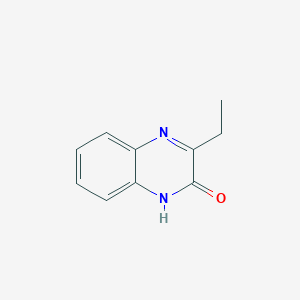
Propyl crotonate
Overview
Description
Propyl crotonate, also known as Propyl 2-butenoate, is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves organic synthesis methods . For instance, the direct synthesis of methyl propionate from n-propyl alcohol and methanol using gold catalysts has been reported . The concept of retrosynthetic analysis is also used in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . It is a member of the ester family, specifically a propyl ester of crotonic acid .
Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm³, a boiling point of 149.3±9.0 °C at 760 mmHg, and a vapour pressure of 4.1±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 38.6±3.0 kJ/mol and a flash point of 45.4±6.2 °C .
Scientific Research Applications
Polymer Science :
- Ute, K., Tarao, T., Nakao, S., & Kitayama, T. (2003) conducted research on the polymerization of various alkyl crotonates, including propyl crotonate, by group transfer polymerization. They studied thermal and mechanical properties of the resulting poly(alkyl crotonate)s, noting significant differences compared to polymethacrylates (Ute et al., 2003).
Cancer Research :
- Pound, A. & Lawson, T. (1976) explored the carcinogenic effects of alkyl carbamates, including propyl carbamate, in mice. They found that while ethyl carbamate was a potent carcinogen, n-propyl and n-butyl were only possible carcinogens, suggesting a potential link to this compound (Pound & Lawson, 1976).
Catalysis :
- McEntee, M., Tang, W., Neurock, M., & Yates, J. (2014) investigated the oxidative-dehydrogenation of carboxylic acids to produce unsaturated acids, such as crotonate, on a Au/TiO2 catalyst. This study has implications for the use of this compound in catalytic processes (McEntee et al., 2014).
Traditional Medicine :
- Various studies have been conducted on Croton species, which are related to crotonates like this compound. These include research on the antiulcerogenic effects and other medicinal properties of Croton species (Salatino et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Research on propyl crotonate and related compounds is ongoing. For instance, the short-chain fatty acid crotonate has been found to reduce invasive growth and immune escape of Candida albicans by regulating hyphal gene expression . This suggests potential future directions in the study of this compound and related compounds.
properties
IUPAC Name |
propyl (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-5-7(8)9-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDCHCTZRODSEN-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032958 | |
| Record name | Propyl trans-crotonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10352-87-1, 7726-60-5 | |
| Record name | Propyl 2-butenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010352871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl trans-crotonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl 2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



